![molecular formula C8H15ClN2O B3089052 N,N-Diallyl-2-aminoacetamide hydrochloride CAS No. 118870-91-0](/img/structure/B3089052.png)
N,N-Diallyl-2-aminoacetamide hydrochloride
Overview
Description
N,N-Diallyl-2-aminoacetamide hydrochloride is a chemical compound with the formula C₈H₁₅ClN₂O . It is supplied by Matrix Scientific and is classified as an irritant .
Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms . The exact arrangement of these atoms in the molecule determines its properties and reactivity.Scientific Research Applications
NMDA Receptor Agonists and Learning
Research on NMDA receptor agonists, such as 2-N-Pentylaminoacetamide HCl (milacemide), has shown that these compounds can enhance performance in learning tasks in rodents. Milacemide, a glycine agonist, improved the performance of mice in a complex spatial task, the Morris water maze, indicating that agonism of the glycine site on the NMDA receptor may facilitate performance of learning in spatial memory tasks (Finkelstein et al., 1994).
Organosulfur Compounds and Protective Effects
Studies on diallyl sulfide (DAS) and related organosulfur compounds from garlic have demonstrated their protective effects against various forms of toxicity. For instance, DAS has shown protective effects against thioacetamide-induced hepatotoxicity and immunotoxicity in rodents by modulating cytochrome P450 enzymes, suggesting potential protective roles against chemical-induced liver injury (Kim et al., 2014). Similarly, protective effects of DAS against acetaminophen- or carbon tetrachloride-induced acute liver injury have been observed, which were attributed to its ability to reduce oxidative stress, inhibit inflammatory injury, and suppress hepatocyte apoptosis (Li et al., 2019).
Safety and Hazards
properties
IUPAC Name |
2-amino-N,N-bis(prop-2-enyl)acetamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-3-5-10(6-4-2)8(11)7-9;/h3-4H,1-2,5-7,9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGKDPDCVSJYBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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